molecular formula C15H9BrFN3OS B2616883 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 309737-37-9

4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2616883
CAS No.: 309737-37-9
M. Wt: 378.22
InChI Key: FSURHSKCGICHQY-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction using bromine or a bromine-containing reagent.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the brominated thiadiazole intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    4-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-bromo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a methyl group instead of a fluorine atom.

    4-bromo-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a nitro group instead of a fluorine atom.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSURHSKCGICHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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